molecular formula C14H15NO2 B2391715 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone CAS No. 339014-73-2

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone

Cat. No.: B2391715
CAS No.: 339014-73-2
M. Wt: 229.279
InChI Key: AMXKWFOFMGEWAA-UHFFFAOYSA-N
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Description

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is a heterocyclic compound featuring a pyrrole ring linked via a phenoxy group to a 2-butanone moiety. Its molecular structure combines aromatic and ketone functionalities, making it a candidate for diverse applications, including pharmaceutical and agrochemical research. Synonyms for this compound include 3-[2-(1H-pyrrol-1-yl)phenoxy]butan-2-one and KS-00001ZEX .

Properties

IUPAC Name

3-(2-pyrrol-1-ylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXKWFOFMGEWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research has indicated that 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone may exhibit antimicrobial and anticancer activities. Studies have explored its interaction with biological targets, suggesting that the pyrrole ring engages in π-π interactions with aromatic residues in proteins, while the phenoxy group forms hydrogen bonds with amino acid side chains.

Medicine

The compound is being investigated for its therapeutic potential. It has been identified as a lead compound in drug discovery efforts aimed at developing new medications for various diseases. Its ability to modulate enzyme or receptor activity makes it a candidate for further pharmacological exploration.

Data Tables

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for complex organic synthesisEnables the development of novel compounds
BiologyInvestigated for antimicrobial and anticancer propertiesMay lead to new treatments for infections and cancer
MedicineExplored as a therapeutic agentPotential for drug development in various diseases

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial properties of various pyrrole derivatives found that modifications to the phenoxy group significantly impacted activity against Staphylococcus aureus. The introduction of lipophilic groups enhanced potency, indicating structure-activity relationships that could inform future drug design .

Case Study 2: Anticancer Properties

Research into related pyrrole compounds has demonstrated their potential as anticancer agents, with several derivatives showing promising results in inhibiting tumor growth in vitro. These findings suggest that this compound could be further explored within this context .

Mechanism of Action

The mechanism of action of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-[3-(Ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]- Derivatives

These compounds, synthesized as dual COX-1/COX-2 inhibitors, share the pyrrole core with the target compound but differ in substituents (e.g., ethoxycarbonyl and substituted phenyl groups). Key findings:

  • Activity : Demonstrated potent cyclooxygenase inhibition (IC₅₀ values in µM range), attributed to the electron-withdrawing groups enhancing binding affinity .

3-(1'-Pyrrolidinyl)-2-butanone

This analog replaces the phenoxy-pyrrole group with a pyrrolidinyl ring. Key differences:

  • Safety Profile: Classified as hazardous upon inhalation, requiring immediate medical intervention . No such data are available for the target compound, suggesting divergent toxicological behaviors.

Phenoxy-Modified Compounds

Chalcone Derivatives (e.g., 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide)

These compounds feature a phenoxy group linked to an acryloyl-chalcone backbone. Comparative insights:

  • Antimicrobial Activity : Exhibited broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to the chalcone’s conjugated system enhancing membrane disruption .

2-Butanone Derivatives

Butocarboxim (3-(Methylthio)-2-butanone O-((methylamino)carbonyl)oxime)

A pesticidal 2-butanone derivative with a methylthio-oxime substituent. Key comparisons:

  • Application : Used as an insecticide, leveraging its thioether group for acetylcholine esterase inhibition .
  • Reactivity: The phenoxy-pyrrole group in the target compound may confer distinct electronic effects, possibly redirecting activity toward non-pesticidal targets (e.g., enzyme inhibition) .

Data Tables

Compound Core Structure Key Substituents Application Reference
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone Pyrrole-phenoxy-butanone Phenoxy, 2-butanone Research (potential pharma)
2-[3-(Ethoxycarbonyl)pyrrole] derivatives Pyrrole Ethoxycarbonyl, substituted phenyl COX inhibition
Chalcone derivatives Chalcone-phenoxy-acetamide Acryloyl, halogenated phenyl Antimicrobial
Butocarboxim 2-Butanone Methylthio, oxime Pesticide

Biological Activity

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The focus is on synthesizing data from various studies to provide a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans32 μg/mL

The structure-activity relationship (SAR) indicates that the presence of the pyrrole moiety enhances antimicrobial potency, while modifications to the phenoxy group can significantly alter activity levels .

Anti-inflammatory Activity

Research has suggested that this compound exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when cells were treated with the compound.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing analogs of this compound to evaluate their antimicrobial efficacy. The results indicated that certain analogs exhibited enhanced activity against Gram-positive bacteria compared to the parent compound. The introduction of additional lipophilic groups was correlated with increased potency against Staphylococcus aureus .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism of this compound was explored using a mouse model of inflammation. The compound significantly reduced paw edema and inflammatory cell infiltration, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. Key findings include:

  • Pyrrole Substitution : The presence of a pyrrole ring is crucial for antimicrobial activity.
  • Phenoxy Modifications : Alterations in the phenoxy group can enhance or diminish biological effects, indicating that steric and electronic properties play significant roles in activity .

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